3-Phenoxybutanoic acid 3-Phenoxybutanoic acid
Brand Name: Vulcanchem
CAS No.: 64508-87-8
VCID: VC3826889
InChI: InChI=1S/C10H12O3/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
SMILES: CC(CC(=O)O)OC1=CC=CC=C1
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol

3-Phenoxybutanoic acid

CAS No.: 64508-87-8

Cat. No.: VC3826889

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

3-Phenoxybutanoic acid - 64508-87-8

Specification

CAS No. 64508-87-8
Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
IUPAC Name 3-phenoxybutanoic acid
Standard InChI InChI=1S/C10H12O3/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Standard InChI Key FBJWHMYVHYDATM-UHFFFAOYSA-N
SMILES CC(CC(=O)O)OC1=CC=CC=C1
Canonical SMILES CC(CC(=O)O)OC1=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

Molecular and Stereochemical Characteristics

3-Phenoxybutanoic acid belongs to the class of aryloxy carboxylic acids, featuring a phenyl ether group (-O-C₆H₅) attached to the β-carbon of butanoic acid. Its IUPAC name is 3-phenoxybutanoic acid, and its structure is defined by the SMILES notation CC(CC(=O)O)OC1=CC=CC=C1 . The molecule’s planar phenyl ring and flexible aliphatic chain contribute to its amphiphilic nature, enabling interactions with both polar and nonpolar environments.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number64508-87-8
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.2 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
Solubility in WaterLow (exact value unspecified)
pKa~4.67 (estimated)

The compound’s low water solubility and moderate lipophilicity (logP ~1.8, estimated) suggest utility in organic solvents, though experimental data remain sparse.

Applications and Functional Roles

Pharmacological Research

Emerging studies explore its potential as a dopamine transporter (DAT) modulator. In vitro assays indicate that low concentrations of structurally related compounds (e.g., 3-PBA) increase DAT expression, facilitating neurotoxin uptake into dopaminergic neurons . While direct evidence for 3-phenoxybutanoic acid is lacking, its metabolic proximity to bioactive derivatives warrants further investigation .

ParameterRecommendationSource
Storage Temperature2–8°C
Solvent CompatibilityDMSO, ethanol, ethyl acetate
Stability6 months at -80°C

Toxicity Profile

Future Research Directions

Mechanistic Studies

  • Neurotoxicity Screening: Evaluate 3-phenoxybutanoic acid’s effects on DAT function and α-synuclein aggregation using in vitro neuronal models .

  • Metabolic Pathways: Characterize its enzymatic conversion in mammalian systems, particularly cytochrome P450-mediated oxidation .

Material Science Applications

  • Liquid Crystal Synthesis: Exploit its amphiphilicity for designing mesogenic compounds with tunable phase transitions.

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